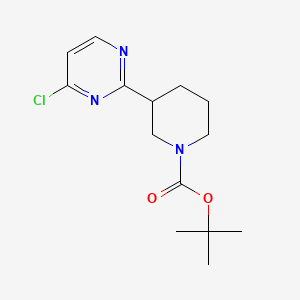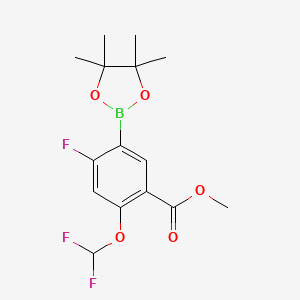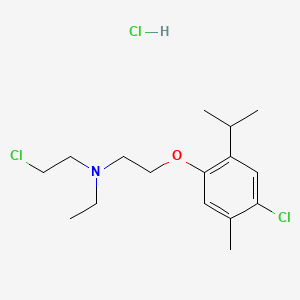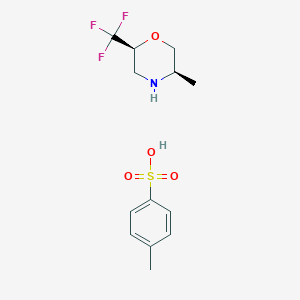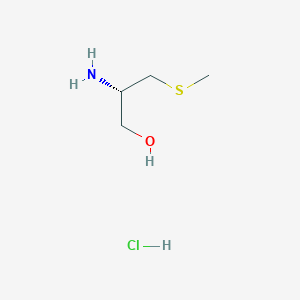
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 5, a hydroxy group at position 4, and an ethyl ester group at position 3 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Ammonia (NH₃), organolithium reagents (RLi)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a phenyl derivative
Substitution: Formation of amino or alkyl derivatives
Aplicaciones Científicas De Investigación
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromophenyl and hydroxy groups can enhance its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a pyrazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with additional substituents.
Uniqueness
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. Its bromophenyl group allows for various substitution reactions, while the hydroxy and ester groups enable oxidation and reduction reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C12H11BrN2O3 |
|---|---|
Peso molecular |
311.13 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromophenyl)-4-hydroxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-12(17)10-11(16)9(14-15-10)7-3-5-8(13)6-4-7/h3-6,16H,2H2,1H3,(H,14,15) |
Clave InChI |
KSWMPKXLOQKTKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



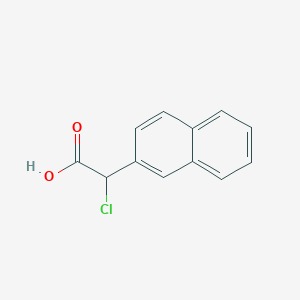
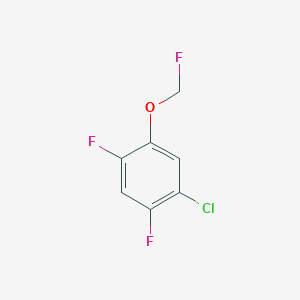
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
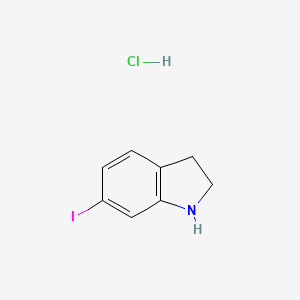
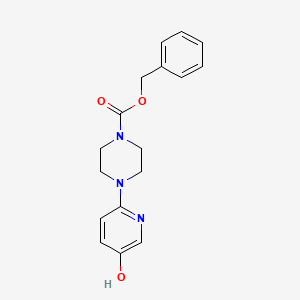
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
